(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is an organic compound that features a furan ring, a thiazole ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methyl-2-(o-tolyl)thiazole with appropriate reagents under controlled conditions.
Acrylamide formation: The acrylamide moiety is introduced through a reaction between an acrylamide precursor and the thiazole derivative.
Coupling with furan: The final step involves coupling the furan ring with the acrylamide-thiazole intermediate under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the acrylamide moiety.
Substitution: Thiazole derivatives with different substituents.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide: Similar structure but with a phenyl group instead of the thiazole ring.
(E)-3-(furan-2-yl)-N-(2-thienylmethyl)acrylamide: Contains a thiophene ring instead of the thiazole ring.
Uniqueness
(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is unique due to the presence of both furan and thiazole rings, which can confer distinct chemical and biological properties. The combination of these rings with the acrylamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-3-4-8-16(13)19-21-14(2)17(24-19)12-20-18(22)10-9-15-7-5-11-23-15/h3-11H,12H2,1-2H3,(H,20,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWXWARZOUQEM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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